molecular formula C26H25Cl2N3O2 B4160645 N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4160645
M. Wt: 482.4 g/mol
InChI Key: XLOFKDZEIUEKBH-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a tert-butyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and other functional groups. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)benzamide
  • N-(5-tert-butyl-2-methoxyphenyl)-N’-(4-methylbenzyl)thiourea

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2.ClH/c1-26(2,3)17-7-10-24(32-4)23(12-17)30-25(31)20-14-22(16-6-5-11-28-15-16)29-21-9-8-18(27)13-19(20)21;/h5-15H,1-4H3,(H,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOFKDZEIUEKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

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